N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)12-4-2-1-3-11(12)13(21)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCVWNQMTZIXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Significance
N-(2-(Pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide features a benzamide core substituted with a trifluoromethyl group at the 2-position and a pyrimidin-5-yl ethylamine side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine ring contributes to π-π stacking interactions in biological targets.
Key Synthetic Routes
Coupling of Preformed Intermediates
This two-step approach involves synthesizing the pyrimidine ethylamine and trifluoromethylbenzamide subunits separately before coupling them.
Synthesis of 2-(Trifluoromethyl)benzoyl Chloride
Procedure :
- React 2-(trifluoromethyl)benzoic acid (1.0 eq) with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 40°C for 4 hours.
- Remove excess thionyl chloride via rotary evaporation.
Preparation of 2-(Pyrimidin-5-yl)ethylamine
Method :
- Catalytic hydrogenation of 5-cyanopyrimidine using Raney nickel in ethanol at 50 psi H₂, followed by ethylamine isolation via fractional distillation.
Yield : 68–72%.
Amide Bond Formation
Conditions :
- Combine 2-(trifluoromethyl)benzoyl chloride (1.0 eq) with 2-(pyrimidin-5-yl)ethylamine (1.1 eq) in tetrahydrofuran.
- Add triethylamine (2.0 eq) as a base at 0°C, then warm to room temperature for 12 hours.
Workup : - Extract with ethyl acetate, wash with 5% HCl and saturated NaHCO₃, dry over MgSO₄.
Yield : 78–82%.
One-Pot Tandem Synthesis
A streamlined method combining intermediate generation and coupling in a single reactor:
Reagents :
- 2-(Trifluoromethyl)benzoic acid (1.0 eq)
- 5-Vinylpyrimidine (1.2 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq)
- 4-Dimethylaminopyridine (DMAP, 0.1 eq)
Procedure :
- Activate the carboxylic acid with DCC/DMAP in dichloromethane at 0°C for 1 hour.
- Add 5-vinylpyrimidine and stir at room temperature for 24 hours.
- Hydrogenate the vinyl group using H₂/Pd-C (10% wt) in ethanol.
Industrial-Scale Optimization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Two-step coupling | 82 | 98.5 | Moderate |
| One-pot tandem | 70 | 97.2 | High |
| Continuous flow | 95 | 99.1 | Industrial |
Key Observations :
Troubleshooting and Yield Optimization
Common Issues
- Low Amine Reactivity : Pre-activate with trimethylsilyl chloride.
- Trifluoromethyl Group Hydrolysis : Use anhydrous conditions with molecular sieves.
Case Study: Kilogram-Scale Production
Client : Pharmaceutical manufacturer (2024)
Objective : Synthesize 15 kg batch for preclinical trials.
Protocol :
- Use continuous flow hydrogenation at 55°C with 5 bar H₂.
- Employ in-line IR monitoring for real-time quality control.
Outcome :
- 14.2 kg product (94.7% yield)
- Purity: 99.3% by qNMR
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo oxidation reactions, particularly at the ethyl chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced at the benzamide group to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: The compound is also explored for its applications in material science, particularly in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide and Analogs
Key Observations:
Pyrimidine vs. Pyridine Rings: The target compound’s pyrimidin-5-yl group distinguishes it from fluopyram, which has a pyridinyl group.
Trifluoromethyl Group : All listed compounds retain the 2-(trifluoromethyl)benzamide moiety, which improves metabolic stability and membrane permeability .
Functional Group Variations : Filapixant incorporates additional heterocycles (thiazole, morpholinyl), likely enhancing receptor selectivity, whereas the target compound’s simpler structure may prioritize synthetic accessibility .
Pharmacological and Functional Comparisons
Fluopyram (Agrochemical Context)
- Mode of Action : Inhibits succinate dehydrogenase (SDH) in fungal mitochondria, disrupting energy production .
- Metabolites : Degrades to 2-(trifluoromethyl)benzamide and hydroxylated derivatives, which are less active but contribute to residue calculations in regulatory assessments .
- Regulatory Status : Approved by EPA and WHO with tolerances for residues in food crops .
Filapixant (Pharmaceutical Context)
N-[1-(3-Chlorophenyl)-...]benzamide
- Structural Uniqueness : The pyrazolo[3,4-d]pyrimidinyl group introduces a fused heterocyclic system, which may enhance DNA intercalation or kinase inhibition, though specific data are lacking.
Metabolic Pathways
- The 2-(trifluoromethyl)benzamide core is prone to hydroxylation, as seen in fluopyram metabolites (e.g., 3- or 6-hydroxy derivatives) .
Biological Activity
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a pyrimidine ring and a trifluoromethyl group , which are significant for its biological interactions. The presence of these functional groups enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Intermediate : This is achieved through condensation reactions involving amidines and β-diketones.
- Ethylation : The pyrimidine intermediate undergoes ethylation using ethyl halides under basic conditions.
- Amidation : The final step involves reacting the N-(2-(pyrimidin-5-yl)ethyl) intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives under dehydrating conditions to yield the target compound.
This compound exerts its biological effects through specific interactions with molecular targets:
- Hydrogen Bonding : The pyrimidine ring can form hydrogen bonds with various biological macromolecules, enhancing binding specificity.
- π-π Interactions : These interactions contribute to the compound's affinity for certain proteins.
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
Biological Studies
Research indicates that this compound has potential applications in cancer treatment and other therapeutic areas. For instance, studies have shown its effectiveness in modulating enzyme activity, which is crucial for cancer cell proliferation .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-(pyrimidin-5-yl)ethyl)benzamide | Lacks trifluoromethyl group | Different interaction profile |
| 2-(trifluoromethyl)benzamide | Lacks pyrimidine ring | Limited binding interactions |
The presence of both the pyrimidine ring and trifluoromethyl group in this compound results in distinct chemical and biological properties, making it a promising candidate for further research.
Case Studies
Several case studies have highlighted the potential of this compound in medicinal applications:
- Cancer Research : In vitro studies demonstrated that this compound inhibited specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in cancerous cells .
- Enzyme Inhibition : The compound has been shown to selectively inhibit enzymes crucial for tumor growth, suggesting its role as a lead compound for drug development targeting cancer therapies .
Q & A
Q. What are the recommended synthetic routes for N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide, and what critical parameters affect yield?
The synthesis typically involves coupling 2-(trifluoromethyl)benzoyl chloride with 2-(pyrimidin-5-yl)ethylamine under basic conditions (e.g., triethylamine or pyridine). Key steps include:
- Amide bond formation : Maintain anhydrous conditions and controlled temperature (0–25°C) to minimize side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%). Yield optimization requires stoichiometric control of reactants and inert atmospheres .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., pyrimidinyl ethyl group at N-position, trifluoromethyl benzamide backbone) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .
- Mass spectrometry : High-resolution MS (ESI+) to verify molecular weight (expected: 335.3 g/mol) and rule out byproducts .
Q. What are the solubility and formulation considerations for in vitro assays?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in aqueous buffers. For biological assays:
- Prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffer (final DMSO ≤1%).
- LogP (~3.2) suggests moderate lipophilicity, requiring surfactants (e.g., Tween-80) for in vivo studies .
Q. What stability precautions are necessary during storage and handling?
- Storage : -20°C under inert gas (argon) to prevent hydrolysis or oxidation.
- Light sensitivity : Protect from UV exposure to avoid photodegradation; amber vials recommended .
Advanced Research Questions
Q. How can researchers identify molecular targets and mechanisms of action for this compound?
- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinase/receptor profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to detect inhibition/activation of specific pathways (e.g., neurotransmitter systems, inflammatory mediators) .
- Metabolite tracking : Radiolabel the trifluoromethyl group (-NMR) to monitor metabolic transformations in vitro .
Q. What strategies resolve contradictory bioactivity data across different cell lines?
- Metabolite interference : Test for compound degradation products (e.g., 2-(trifluoromethyl)benzamide) via HPLC; these metabolites may exhibit off-target effects .
- Cell-specific uptake : Quantify intracellular concentrations using LC-MS to correlate efficacy with bioavailability .
Q. How can structure-activity relationships (SAR) be explored to enhance potency?
- Pyrimidine ring modifications : Introduce substituents (e.g., chloro, methyl) at the 2- or 4-positions to modulate electronic effects and steric bulk .
- Ethyl linker optimization : Replace the ethylene spacer with cyclopropane or heteroatom-containing chains to alter conformational flexibility .
Q. What analytical methods detect environmental persistence or degradation products?
- Photodegradation studies : Exclude aqueous solutions to UV light (254 nm) and analyze via HPLC-HRMS to identify products like 3-hydroxy derivatives .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity (EC50) of degradation byproducts .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Flow chemistry : Implement continuous-flow reactors for precise temperature control and reduced side reactions.
- Catalytic optimization : Screen Pd or Cu catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
Q. What computational tools predict binding modes or metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
